URAT1 Inhibitory Potency: Sulfinpyrazone Occupies a Distinct Intermediate Niche Between Probenecid and Benzbromarone
Sulfinpyrazone inhibits human URAT1 with an IC50 of 8.6 µM, positioning it as approximately 2.3-fold more potent than probenecid (IC50 = 20.21 ± 2.22 µM) but substantially less potent than benzbromarone (IC50 ≈ 0.2 µM) [1][2]. This intermediate potency offers a graded pharmacological effect suitable for dose-response studies where maximal inhibition (benzbromarone) or minimal inhibition (probenecid) may confound results.
| Evidence Dimension | URAT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8.6 µM |
| Comparator Or Baseline | Probenecid: IC50 = 20.21 ± 2.22 µM; Benzbromarone: IC50 ≈ 0.2 µM |
| Quantified Difference | Sulfinpyrazone is ~2.3× more potent than probenecid; benzbromarone is ~43× more potent than sulfinpyrazone |
| Conditions | Radiolabeled verinurad competition binding assay in HEK293 cells expressing hURAT1 [1]; URAT1-expressing HEK293 cells [2] |
Why This Matters
The intermediate potency allows researchers to achieve partial URAT1 inhibition without complete blockade, enabling mechanistic studies of urate transport dynamics.
- [1] Tan PK, Liu S, Gunic E, Miner JN. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Sci Rep. 2017;7:665. doi:10.1038/s41598-017-00706-7. View Source
- [2] Miner JN, Tan PK, Hyndman D, Liu S, Iverson C, Nanavati P, et al. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Res Ther. 2016;18:214. (Data for probenecid and benzbromarone). View Source
